Isodeoxyelephantopin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Elephantopus scaber source of Isodeoxyelephantopin

Chemical Identity and Natural Source

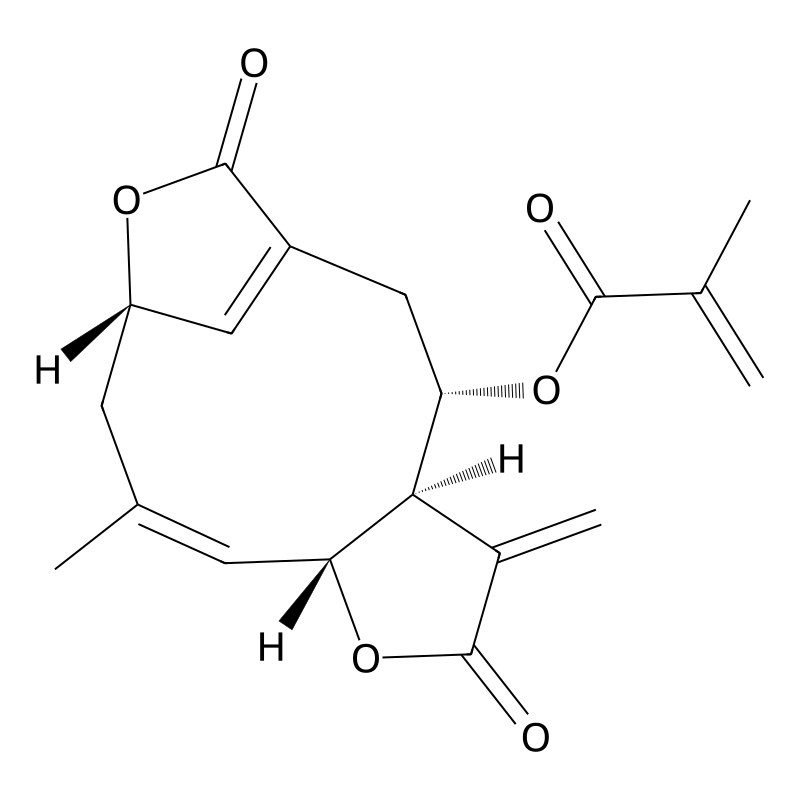

Isodeoxyelephantopin (IDET) is a sesquiterpene lactone, a class of compounds known for their diverse biological activities. Its primary natural source is the plant Elephantopus scaber L., a herb used in various traditional medicine systems [1] [2] [3].

- Chemical Profile: IDET is an isomer of Deoxyelephantopin (DET). Both share the molecular formula C₁₉H₂₀O₆ and are considered major bioactive markers for the Elephantopus genus [4] [3].

- Traditional Use: Elephantopus scaber (known as "Tutup Bumi," "Didancao," or "Elephant's foot") has a history of use for treating fever, diarrhea, inflammation, and cancer [4] [3] [5].

- Extraction and Isolation: IDET can be isolated from the whole plant or leaves of E. scaber. A common protocol involves a chloroform extraction followed by bioassay-guided fractionation using silica gel column chromatography with a hexane-ethyl acetate gradient system [6].

Mechanisms of Anticancer Action

IDET exerts cytotoxic effects against cancer cells through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and halting cell division. The following diagram illustrates the key signaling pathways targeted by IDET.

IDET anticancer mechanisms: induces apoptosis, cell cycle arrest, and modulates key signaling pathways.

The anticancer activity of IDET is multimodal, meaning it attacks cancer cells on several fronts simultaneously [1] [3].

- Induction of Apoptosis: IDET triggers apoptosis through both intrinsic (mitochondrial) pathways. Key biochemical markers of this process include activation of caspase-3, cleavage of PARP (a DNA repair enzyme), and externalization of phosphatidylserine on the cell membrane [6]. Morphologically, this leads to cell shrinkage, chromatin condensation, and nuclear fragmentation [1].

- Cell Cycle Arrest: IDET can halt the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. This is mediated by the downregulation of key cell cycle proteins like cyclins (A2, B1) and cyclin-dependent kinases (CDK2, CDK4), and the upregulation of the cell cycle inhibitor p21 [4] [6].

- Multi-Target Signaling: IDET also modulates other critical pathways deregulated in cancer, including the inhibition of the pro-survival transcription factor NF-κB and the induction of reactive oxygen species (ROS), which cause oxidative stress in cancer cells [1] [3].

Experimental Protocols for Key Assays

For researchers aiming to validate the biological activity of IDET, here are detailed methodologies for core experiments cited in the literature.

Table 1: Summary of Key Experimental Protocols for IDET Activity Assessment

| Assay | Key Procedure | Endpoint Measurement | Interpretation |

|---|---|---|---|

| Cell Viability (MTT Assay) [6] | Seed cells (e.g., T47D, A549) in 96-well plates (5×10³ cells/well). Treat with IDET (e.g., 0-25 μg/mL) for 24-72h. Add MTT reagent (5 mg/mL) and incubate for 2h. Dissolve formazan crystals with lysis buffer. | Measure absorbance at 570 nm using a microplate reader. | Calculate % growth inhibition and IC₅₀ (half-maximal inhibitory concentration). |

| Apoptosis (Annexin V/PI Staining) [6] | Treat cells with IDET for 48h. Trypsinize, wash with PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 min in dark. | Analyze by flow cytometry. | Annexin V+/PI-: Early apoptotic. Annexin V+/PI+: Late apoptotic/necrotic. |

| Cell Cycle Analysis [6] | Treat cells with IDET for 48h. Fix in 70% ethanol at 4°C overnight. Wash with PBS, then stain with PI solution (containing RNase A and Triton X-100) for 30 min on ice. | Analyze DNA content by flow cytometry. | Histogram analysis determines the percentage of cells in G0/G1, S, and G2/M phases. |

| Caspase-3 Activation [6] | Treat cells with IDET. Fix cells with a cytofix solution. Permeabilize and stain with FITC-conjugated anti-active caspase-3 antibody. | Analyze by flow cytometry. | Increase in FITC fluorescence indicates caspase-3 activation, a key apoptosis marker. |

Quantitative Efficacy Data

IDET demonstrates potent and selective cytotoxicity against a range of human cancer cell lines. The data below, compiled from scientific reports, provides a quantitative summary of its efficacy.

Table 2: Summary of IDET's Cytotoxic Activity (IC₅₀) Across Cancer Cell Lines

| Cancer Type | Cell Line | Reported IC₅₀ Value | Key Mechanisms Observed |

|---|---|---|---|

| Breast Carcinoma | T47D | 1.3 μg/mL after 48h [6] | Caspase-3 activation, G2/M cell cycle arrest [6] |

| Lung Carcinoma | A549 | 10.46 μg/mL after 48h [6] | Caspase-3 activation, G2/M cell cycle arrest [6] |

| Chronic Myeloid Leukemia | KBM-5 | Not fully quantified [6] | Inhibition of NF-κB signaling pathway [6] |

| HeLa | HeLa | 14.59 μM after 48h [6] | Cytotoxicity [6] |

| Hepatocellular Carcinoma | SMMC7721 | 18.28 μM after 48h [6] | Cytotoxicity [6] |

| Colon Adenocarcinoma | Caco2 | 18.28 μM after 48h [6] | Cytotoxicity [6] |

A critical finding from these studies is that IDET showed significantly lower toxicity toward normal human lymphocytes at concentrations that were effective against cancer cells, suggesting a potential selective cytotoxicity [1] [6].

Research Gaps and Future Directions

While the preclinical data for IDET is promising, several steps remain before it can be considered a therapeutic drug.

- Need for Clinical Trials: All data currently comes from in vitro (cell-based) studies. No clinical trials on IDET have been reported in the available literature, which is essential to confirm its efficacy and safety in humans [1] [3].

- In-Depth Mechanistic Studies: Further research is needed to fully map all molecular targets and understand potential resistance mechanisms [2].

- Drug Delivery Optimization: Developing suitable formulations to improve the solubility, stability, and bioavailability of IDET is a key challenge for its future development [3].

References

- 1. Deoxyelephantopin and this compound as Potential... [pmc.ncbi.nlm.nih.gov]

- 2. Deoxyelephantopin and this compound as ... [mdpi.com]

- 3. Anti-Cancer Natural Products with Multiple Modes of Action [mdpi.com]

- 4. Deoxyelephantopin from Elephantopus scaber Inhibits ... [pmc.ncbi.nlm.nih.gov]

- 5. Untargeted ¹H NMR Metabolomics of Elephantopus Scaber ... [link.springer.com]

- 6. from this compound (Didancao)... Elephantopus scaber [link.springer.com]

Mechanisms of Action in Cancer

IDET exerts its anti-cancer effects through a "multi-targeted" approach, inducing programmed cell death (apoptosis) by simultaneously interfering with several deregulated pathways in cancer cells [1]. The following diagram summarizes its core mechanisms and their interconnections.

Figure 1: Core anti-cancer mechanisms of Isodeoxyelephantopin. IDET targets multiple signaling nodes including ROS, NF-κB, STAT3, LncRNA, and cell cycle regulators to drive cancer cell apoptosis.

The quantitative data from key experiments demonstrating these effects are summarized in the table below.

| Cancer Type | Experimental Model | Key Findings | Reported IC₅₀ / Effective Concentration |

|---|---|---|---|

| Breast Cancer | In vitro (T47D, MCF-7, MDA-MB-231 cells) [2] | Dose-dependent suppression of cell proliferation, colony formation, and migration; induction of apoptosis and G2/M cell cycle arrest. | IC₅₀ of 1.3 μg/mL (~3.8 μM) in T47D cells [3] |

| Lung Cancer | In vitro (A549 cells) [3] | Inhibition of cell growth; induced protective autophagy in another study [2]. | IC₅₀ of 10.46 μg/mL (~30.4 μM) in A549 cells [3] |

| Triple-Negative Breast Cancer (TNBC) | In vitro (MDA-MB-231, BT-549 cells) & In vivo (mouse model) [4] | Inhibition of STAT3 phosphorylation; synergy with paclitaxel and cisplatin to enhance anti-tumor activity. | Synergistic effect with paclitaxel (Combination Index < 1) [4] |

| Inflammation | In vitro (LPS-activated macrophages) [5] | Inhibition of pro-inflammatory mediators (NO, IL-6, MCP-1, IL-1β); suppression of NF-κB and AP-1 pathways. | 0.75 - 3 μM [5] |

Key Experimental Protocols

To evaluate the activity of IDET in a research setting, several standard assays are commonly used. Here are detailed methodologies for key experiments cited in the literature.

1. Cell Viability and Proliferation Assay (MTT Assay)

- Purpose: To determine the cytotoxic effect and IC₅₀ value of IDET [2].

- Procedure:

- Seed cells (e.g., breast cancer MDA-MB-231 cells) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

- Treat cells with a range of concentrations of IDET (e.g., 0-25 μM) for a desired period (e.g., 12-72 hours).

- Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation by metabolically active cells.

- Dissolve the formed formazan crystals in DMSO.

- Measure the absorbance of the solution at a wavelength of 590 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the untreated control group to determine the IC₅₀.

2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

- Purpose: To quantify the percentage of cells undergoing apoptosis [2].

- Procedure:

- Treat cells with IDET for a specified time (e.g., 24 hours).

- Harvest both adherent and floating cells, then wash with cold phosphate-buffered saline (PBS).

- Resuspend the cell pellet in a binding buffer.

- Stain the cells with Annexin V-FITC and Propidium Iodide (PI) in the dark for 15-20 minutes.

- Analyze the stained cells using a flow cytometer within 1 hour.

- Interpret the results: Annexin V-FITC positive/PI negative cells indicate early apoptosis; Annexin V-FITC positive/PI positive cells indicate late apoptosis or necrosis.

3. Western Blot Analysis for Protein Expression

- Purpose: To investigate changes in protein levels and key signaling pathways (e.g., cleavage of Caspase-3/PARP, inhibition of p-STAT3) upon IDET treatment [2] [4].

- Procedure:

- Lyse IDET-treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

- Separate equal amounts of protein by SDS-PAGE gel electrophoresis.

- Transfer the separated proteins from the gel to a PVDF membrane.

- Block the membrane with 5% non-fat milk to prevent non-specific antibody binding.

- Incubate the membrane with specific primary antibodies (e.g., against p-STAT3, STAT3, cleaved Caspase-3, PARP) overnight at 4°C.

- The next day, incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

4. Reactive Oxygen Species (ROS) Detection

- Purpose: To measure the generation of intracellular ROS induced by IDET [2].

- Procedure:

- Seed cells in a culture plate and treat with IDET for the desired duration.

- After treatment, load the cells with the fluorescent probe H₂DCFDA (10 μM) by incubating for 20-30 minutes at 37°C in the dark.

- Wash the cells with PBS to remove excess probe.

- Immediately analyze the cells using a fluorescence microscope or a flow cytometer (excitation/emission ~492-495/517-527 nm).

- To confirm ROS-mediated effects, a control group can be pre-treated with an antioxidant like N-acetylcysteine (NAC) before IDET exposure.

Research Status and Potential

While the preclinical data on IDET is compelling, it is important to note that This compound is currently for research use only and has not been approved for human consumption [3] [6] [7]. Its progression into clinical trials is pending further investigation.

The future of IDET in drug development appears promising, particularly in two areas:

- Combination Therapy: IDET enhances the efficacy of conventional chemotherapeutic agents like paclitaxel and cisplatin, showing strong synergistic effects in TNBC models [4]. This suggests a potential strategy to lower chemotherapy doses and reduce side effects.

- Multi-Targeting Agent: Its ability to hit multiple targets (NF-κB, STAT3, ROS) simultaneously is a valuable approach for tackling complex and resistant cancers [1] [8].

References

- 1. Deoxyelephantopin and this compound as Potential ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Sesquiterpene Lactone Induces ... [nature.com]

- 3. | Reactive Oxygen Species | NF-κB | TargetMol this compound [targetmol.com]

- 4. This compound Promotes Cell Death in Triple ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a sesquiterpene lactone from ... [sciencedirect.com]

- 6. |LncRNA expression | CAS 38927-54-7 | Buy... This compound [invivochem.com]

- 7. | CAS 38927-54-7 | AbMole BioScience this compound [abmole.com]

- 8. Deoxyelephantopin and this compound as ... [mdpi.com]

Isodeoxyelephantopin natural product isolation

Natural Source and Basic Properties

Isodeoxyelephantopin (IDET) is a sesquiterpene lactone, primarily isolated from the medicinal plant Elephantopus scaber Linn., which belongs to the Asteraceae family [1] [2] [3].

The table below summarizes its fundamental chemical and isolation information:

| Property | Description |

|---|---|

| Chemical Formula | C₁₉H₂₀O₆ [4] |

| Molecular Weight | 344.36 g/mol [4] |

| CAS Registry Number | 38927-54-7 [4] |

| Natural Source | Elephantopus scaber Linn. (and Elephantopus carolinianus) [1] [2] |

| Plant Family | Asteraceae [1] [2] |

| Major Compound Type | Sesquiterpene lactone (SL); considered a chemotaxonomic marker for the genus [1] [2] |

| Extraction Solvent | Methanol [5] |

| Isolation Technique | Bioassay-guided fractionation [5] |

Mechanisms of Action and Biological Activities

IDET exhibits promising bioactivities, particularly in cancer research, through a multi-targeted approach. Key mechanistic studies are summarized below:

| Activity | Observed Effect / Model System | Key Findings / Molecular Targets |

|---|---|---|

| Anticancer (Breast Cancer) | In vitro (MDA-MB-231, BT-549, T47D cells) [6] [3] | Induces ROS generation; causes G2/M cell cycle arrest; suppresses NF-κB activation; induces apoptosis via mitochondrial membrane potential depolarization and caspase cleavage [3]. |

| Anticancer (TNBC) | In vitro & In vivo [6] | Inhibits phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3); synergizes with paclitaxel [6]. |

| Anti-inflammatory | In vitro (LPS-primed macrophages) [7] | Suppresses NF-κB signaling (inhibits IκBα phosphorylation/degradation, blocks p65 nuclear translocation); dampens AP-1 pathway (attenuates JNK1/2 and ERK1/2 phosphorylation) [7]. |

| Antitrypanosomal | In vitro (T. brucei rhodesiense) [5] | Demonstrated activity in a bioassay-guided isolation study [5]. |

| Safety Profile | Cytotoxicity against normal cells [1] [2] | Shows selective cytotoxicity against cancer cells (e.g., T47D, A549) with relatively low toxicity to normal lymphocytes and colon cells [1] [2]. |

The following diagram illustrates the core signaling pathways through which IDET exerts its anticancer effects, particularly in breast cancer cells:

Detailed Experimental Protocols

For practical laboratory work, here are detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (Trypan Blue Exclusion)

This protocol is used to assess cell viability and synergistic effects with other drugs [6].

- Cell Seeding: Seed cells (e.g., MDA-MB-231, BT-549) in 6-well plates at a density of 2 × 10⁵ cells per well in 2 mL of complete medium and incubate overnight.

- Treatment: Replace the medium with fresh complete medium containing a range of concentrations of IDET, either alone or in combination with chemotherapeutic agents like cisplatin or paclitaxel.

- Incubation: Treat cells for 24 hours.

- Viability Assessment: Mix cell suspension with 0.4% Trypan blue solution. Count viable (unstained) and non-viable (blue) cells using a hemocytometer.

- Data Analysis: Calculate the percentage of viable cells. For combination studies, determine the Combination Index (CI) using CompuSyn software (ComboSyn Inc., USA) based on the Chou-Talalay method, where a CI value < 1 indicates synergy [6].

Western Blot Analysis for Protein Expression

This method is used to detect changes in protein expression and phosphorylation [6].

- Cell Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Denaturation: Mix protein samples with 5× SDS loading buffer and denature by heating at 95-100°C for 10 minutes.

- Electrophoresis: Load equal amounts of protein and separate by SDS-PAGE.

- Membrane Transfer: Transfer proteins from the gel onto a PVDF membrane.

- Antibody Incubation: Block the membrane and incubate overnight at 4°C with specific primary antibodies (e.g., p-STAT3, STAT3, Bcl-2, Cleaved Caspase-3). The cited study used antibodies from Cell Signaling Technology and Proteintech [6].

- Detection: After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signals using a high-sensitivity ECL substrate kit and visualize with a chemiluminescence imager.

- Quantification: Quantify band intensity using ImageJ software.

Apoptosis Detection via Annexin V/PI Staining

This protocol helps distinguish between early and late apoptosis [3].

- Cell Treatment: Treat cells with IDET for a specified duration (e.g., 24 hours).

- Cell Harvesting: Harvest cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

- Staining: Stain cells with Annexin V conjugate (e.g., Alexa Fluor 488) and Propidium Iodide (PI) for 15-20 minutes at room temperature in the dark.

- Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour.

- Data Interpretation: Differentiate cell populations:

- Viable cells: Annexin V negative / PI negative.

- Early apoptotic cells: Annexin V positive / PI negative.

- Late apoptotic/necrotic cells: Annexin V positive / PI positive.

References

- 1. Deoxyelephantopin and Its Isomer this compound: Anti ... [pmc.ncbi.nlm.nih.gov]

- 2. Deoxyelephantopin and this compound as Potential ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Sesquiterpene Lactone Induces ... [nature.com]

- 4. This compound | ROS Inhibitor [medchemexpress.com]

- 5. Bioassay-guided isolation of a sesquiterpene lactone ... [sciencedirect.com]

- 6. This compound Promotes Cell Death in Triple ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a sesquiterpene lactone from ... [sciencedirect.com]

Comprehensive Technical Overview of Isodeoxyelephantopin (IDET): Molecular Mechanisms, Experimental Evidence, and Research Protocols

Introduction and Chemical Profile

Isodeoxyelephantopin (IDET) is a bioactive sesquiterpene lactone primarily isolated from the traditional medicinal plant Elephantopus scaber L., a herb widely distributed in tropical and subtropical regions including Southeast Asia, Africa, and Australia [1]. This compound has garnered significant attention in pharmacological research due to its potent anticancer properties and multi-target mechanisms of action. IDET and its structural isomer deoxyelephantopin (DET) are considered major bioactive constituents responsible for the documented therapeutic effects of Elephantopus scaber extracts, which have been traditionally used for treating various conditions including hepatitis, bronchitis, diabetes, and inflammatory disorders [1].

The chemical structure of IDET features a characteristic γ-lactone ring and reactive α,β-unsaturated carbonyl groups that enable direct interaction with biological nucleophiles such as cysteine residues in critical cellular proteins [1] [2]. This electrophilic property underpins much of IDET's molecular mechanism, particularly its ability to modify key functional proteins involved in redox regulation and cell signaling pathways. Research indicates that IDET exhibits selective cytotoxicity toward various cancer cell lines while demonstrating relatively lower toxicity toward normal cells, suggesting a potential therapeutic window worthy of further investigation [3] [2].

Molecular Mechanisms of Action

IDET exerts its anticancer effects through multiple interconnected signaling pathways, demonstrating its promiscuous nature as a multi-target therapeutic agent.

Key Signaling Pathways and Molecular Targets

STAT3 Signaling Inhibition: Recent research has identified Signal Transducer and Activator of Transcription 3 (STAT3) as a crucial target of IDET in triple-negative breast cancer (TNBC) models. IDET significantly suppresses STAT3 phosphorylation at Tyr705, thereby inhibiting its transcriptional activity. This inhibition leads to downstream regulation of STAT3-controlled genes involved in cell proliferation, survival, and immune evasion. Mechanistic studies reveal that STAT3 inhibition is pivotal for the synergistic anti-tumor effects observed when IDET is combined with conventional chemotherapeutics like paclitaxel [4] [5].

Oxidative Stress Modulation: IDET potently inhibits Thioredoxin Reductase 1 (TrxR1) activity, a critical enzyme in cellular antioxidant defense systems. This inhibition leads to accumulation of reactive oxygen species (ROS) and subsequent activation of the JNK signaling pathway, ultimately inducing apoptosis in cancer cells. Molecular docking simulations suggest that IDET interacts with key residues (Cys497 and Sec498) in the TrxR1 active site, effectively suppressing its enzymatic function [2].

NF-κB Pathway Suppression: IDET demonstrates significant inhibition of NF-κB activation and nuclear translocation. This suppression occurs through prevention of IκBα degradation and subsequent nuclear translocation of the p65 subunit. Consequently, IDET downregulates expression of NF-κB-regulated anti-apoptotic and metastatic genes, contributing to its pro-apoptotic and anti-metastatic effects [6].

Nrf2-p62-Keap1 Feedback Loop: In lung cancer cells, IDET activates a protective autophagy mechanism through the Nrf2-p62-Keap1 feedback loop. This pathway represents a compensatory survival mechanism that cancer cells employ in response to IDET treatment, and its inhibition significantly enhances IDET-induced apoptosis [3].

Long Non-Coding RNA (lncRNA) Modulation: IDET differentially regulates the expression of various oncogenic and tumor-suppressive lncRNAs. It suppresses oncogenic lncRNAs (ANRIL, HOTAIR, MALAT1) while inducing tumor-suppressive lncRNAs (GAS5, NKILA), contributing to its multifaceted anticancer effects [6].

The following diagram illustrates the core signaling pathways affected by IDET and their functional outcomes in cancer cells:

IDET modulates multiple signaling pathways in cancer cells, leading to various anticancer effects.

Apoptosis Induction Mechanisms

IDET promotes programmed cell death through both intrinsic and extrinsic apoptosis pathways:

Mitochondrial Apoptosis Pathway: IDET induces mitochondrial membrane depolarization, leading to cytochrome c release and subsequent activation of caspase-9 and caspase-3. This is accompanied by modulation of Bcl-2 family proteins with downregulation of anti-apoptotic Bcl-2 and Bcl-xL, and upregulation of pro-apoptotic Bax [6] [2].

Death Receptor Pathway: IDET enhances phosphatidylserine externalization, a hallmark of early apoptosis, and promotes DNA fragmentation as evidenced by laddering assays [6].

Cell Cycle Arrest: IDET induces G2/M phase cell cycle arrest in various cancer cell lines, including breast cancer and colon cancer models, through modulation of cyclin-dependent kinases and checkpoint regulators [6] [2].

Experimental Evidence of Anticancer Activity

In Vitro Anticancer Activity

Table 1: In Vitro Anticancer Activity of IDET Across Various Cancer Types

| Cancer Type | Cell Lines Tested | Key Findings | Mechanistic Insights | Reference |

|---|---|---|---|---|

| Triple-Negative Breast Cancer | MDA-MB-231, BT-549 | Inhibition of STAT3 phosphorylation; Synergy with paclitaxel (CI<1) | Combination index: 0.72 with paclitaxel indicating synergy | [4] |

| Breast Cancer | MCF-7, MDA-MB-231, T47D, MDA-MB-468, MDA-MB-453 | Suppression of proliferation, migration; Induction of apoptosis | ROS generation; NF-κB suppression; lncRNA modulation | [6] |

| Colon Cancer | HCT116, RKO | Inhibition of proliferation via TrxR1 suppression; JNK activation | IC~50~: ~15-20 μM; ROS-mediated cell death | [2] |

| Lung Cancer | H1299, A549 | Induction of protective autophagy; Activation of Nrf2-p62-Keap1 loop | Reduced viability in dose- and time-dependent manner | [3] |

| Chronic Myeloid Leukemia | K562 | Inhibition of constitutive NF-κB activation | Suppression of NF-κB regulated gene expression | [6] |

The concentration-dependent response of IDET has been thoroughly characterized across multiple cancer models. In breast cancer cells, IDET typically exhibits IC~50~ values ranging from 5-25 μM depending on the specific cell line and exposure duration [6]. The compound demonstrates significant effects on colony formation capacity, with treatment resulting in up to 80% reduction in colony formation ability in breast cancer models at concentrations of 10-20 μM [6]. Migration and invasion assays reveal that IDET treatment can suppress cancer cell motility by 50-70% compared to untreated controls, highlighting its anti-metastatic potential [6].

In Vivo Anticancer Efficacy

Table 2: In Vivo Anticancer Efficacy of IDET in Preclinical Models

| Cancer Model | Dosing Regimen | Key Findings | Toxicity Observations | Reference |

|---|---|---|---|---|

| TNBC Xenograft (MDA-MB-231) | IDET (10 mg/kg) + Paclitaxel (10 mg/kg) | Significant tumor suppression; Enhanced paclitaxel efficacy | Good tolerance; No significant weight loss | [4] |

| Colon Cancer Xenograft (HCT116) | IDET (20 mg/kg) + Cisplatin (3 mg/kg) | Enhanced cisplatin efficacy; Tumor growth suppression | No overt toxicity reported | [2] |

| Lung Cancer Xenograft | IDET monotherapy | Tumor growth inhibition; Activation of autophagy markers | Well tolerated at effective doses | [3] |

In vivo studies consistently demonstrate that IDET is well-tolerated in animal models at efficacious doses, with no significant body weight loss or overt signs of toxicity observed [4] [2]. The compound exhibits favorable pharmacokinetic properties with detectable distribution to tumor tissues, though detailed pharmacokinetic studies are limited in the current literature. Importantly, IDET demonstrates significant synergistic effects with conventional chemotherapeutics in multiple xenograft models, reducing the required doses of combination drugs while maintaining or enhancing antitumor efficacy [4] [2].

Synergistic Drug Combinations

The combination of IDET with conventional chemotherapeutic agents represents a promising strategy to enhance efficacy while reducing required doses and potential side effects.

Table 3: Synergistic Combinations of IDET with Conventional Therapeutics

| Combination Partner | Cancer Model | Combination Index (CI) | Enhanced Efficacy | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| Paclitaxel | TNBC (MDA-MB-231) | 0.72 (synergistic) | Significant tumor suppression in vivo | STAT3 phosphorylation inhibition | [4] |

| Cisplatin | Colon Cancer (HCT116, RKO) | <1.0 (synergistic) | Increased apoptosis; Tumor growth suppression | Enhanced ROS generation; JNK activation | [2] |

| Cisplatin | TNBC (MDA-MB-231, BT-549) | <1.0 (synergistic) | Enhanced cytotoxicity in vitro | Not specified | [4] |

| 5-Fluorouracil | Colon Cancer | Not quantified | Enhanced growth inhibition | Not determined | [1] |

The combination index (CI) values for IDET with conventional chemotherapeutics are typically below 1.0, indicating synergistic interactions according to the Chou-Talalay method [4]. The mechanistic basis for these synergistic effects appears to involve multi-pathway targeting, where IDET simultaneously inhibits survival signaling pathways (STAT3, NF-κB) while promoting pro-apoptotic mechanisms (ROS accumulation, JNK activation) that enhance the efficacy of the companion drugs [4] [2]. This multi-target approach is particularly valuable for overcoming chemoresistance, as cancer cells are less likely to develop simultaneous resistance to multiple distinct mechanisms of action.

Research Methodologies and Experimental Protocols

Standard In Vitro Assay Protocols

Cell Viability Assessment:

- MTT Assay: Cells are seeded in 96-well plates (5,000 cells/well) and treated with IDET for 12-72 hours. MTT solution (0.5 mg/mL) is added and incubated for 4 hours. Formazan crystals are dissolved in DMSO, and absorbance is measured at 570 nm [6] [3].

- Trypan Blue Exclusion Test: Cells are seeded in 6-well plates (2×10^5 cells/well) and treated with IDET for 24 hours. Cell suspension is mixed with 0.4% trypan blue solution, and viable (unstained) vs. non-viable (blue) cells are counted using a hemocytometer [4].

Apoptosis Detection:

- Annexin V/PI Staining: Cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide are added, followed by incubation in dark for 15 minutes. Analysis is performed using flow cytometry within 1 hour [6].

- DNA Laddering Assay: Cells are lysed (20 mM EDTA, 100 mM Tris, 0.8% SDS, RNaseA). After proteinase K treatment, DNA is precipitated with chloroform-isopropanol, separated on 1.5% agarose gel, and visualized with ethidium bromide [6].

Western Blot Analysis:

- Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

- Protein samples (20-40 μg) are separated by SDS-PAGE and transferred to PVDF membranes.

- Membranes are blocked with 5% non-fat milk, incubated with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies for 1 hour.

- Signal detection is performed using ECL substrate, and band intensity is quantified with ImageJ software [4] [6].

ROS Measurement:

- Cells are incubated with 10 μM H~2~DCFDA for 30 minutes at 37°C.

- After treatment with IDET, fluorescence intensity is measured using flow cytometry or fluorescence microscopy [2].

TrxR1 Activity Assay:

- Endpoint insulin reduction assay is employed using cell lysates or purified TrxR1 protein.

- Reaction mixture contains NADPH, insulin, and EDTA in TE buffer.

- Activity is measured by monitoring NADPH oxidation at 412 nm [2].

The following diagram illustrates the experimental workflow for investigating IDET's mechanisms of action:

Comprehensive experimental workflow for investigating IDET's anticancer mechanisms and therapeutic potential.

In Vivo Study Design

- Animal Models: Typically use 4-6 week old female nude mice or other immunodeficient strains.

- Dosing Formulation: IDET is dissolved in vehicle solution (often containing DMSO, PEG, or saline) with final DMSO concentration <10%.

- Administration Route: Intraperitoneal injection or oral gavage.

- Treatment Schedule: Varies by study but commonly 5-20 mg/kg daily or every other day for 2-4 weeks.

- Tumor Measurement: Tumor dimensions measured regularly with calipers, volume calculated as (length × width^2)/2.

- Toxicity Monitoring: Regular body weight measurements, blood chemistry analysis, and histological examination of major organs [4] [2].

Current Research Landscape and Future Directions

The research landscape for IDET is rapidly evolving, with several promising areas for future investigation:

Clinical Translation Challenges: While preclinical data are compelling, clinical studies are needed to establish human safety, pharmacokinetics, and efficacy. The limited bioavailability and potential protective autophagy mechanisms observed in some cancer types represent significant hurdles that must be addressed through formulation optimization or combination strategies [3] [7].

Market and Development Status: According to market analysis, the IDET market is experiencing robust growth (CAGR ~15%), driven by increasing R&D activities in the pharmaceutical and biotechnology sectors. The market size was estimated at approximately $50 million in 2025, with continued expansion anticipated through 2033. Key industry players include EMMX Biotechnology, Aladdin Scientific, TargetMol Chemicals, MedChemExpress, Merck, ChemBest, Biobiopha, Biopurify, and Tauto Biotec [7].

Emerging Research Trends: Current innovations focus on improved extraction methods, encapsulation and delivery systems to enhance bioavailability, and synthetic production approaches for more consistent and cost-effective supply. Additionally, there is growing interest in exploring IDET's potential in non-oncological applications such as inflammatory and autoimmune conditions [7].

Research Gaps: Key knowledge gaps include comprehensive ADME/Tox profiles, detailed pharmacokinetic-pharmacodynamic relationships, effects on the tumor microenvironment, and potential immunomodulatory activities that could enhance its therapeutic utility, particularly in combination with immunotherapy approaches [1] [7].

References

- 1. Deoxyelephantopin and this compound as ... [mdpi.com]

- 2. This compound Inactivates Thioredoxin Reductase ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces protective autophagy in ... [nature.com]

- 4. This compound Promotes Cell Death in Triple ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Promotes Cell Death in Triple ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Sesquiterpene Lactone Induces ... [nature.com]

- 7. This compound Is Set To Reach XXX million By 2033, ... [archivemarketresearch.com]

Isodeoxyelephantopin in traditional medicine

Molecular Mechanisms of Action

IDEX exerts its effects by simultaneously targeting multiple cellular pathways that are often deregulated in cancer and inflammatory diseases.

- Induction of Apoptosis: IDET can trigger programmed cell death in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and induction of mitochondrial dysfunction [1]. It also promotes cell cycle arrest at specific checkpoints, such as the G2/M phase, preventing uncontrolled proliferation [1].

- Inhibition of Key Signaling Pathways: IDET is a multi-target agent that interferes with several pro-survival and inflammatory pathways. It effectively suppresses the NF-κB and AP-1 pathways, which are central to inflammation and cancer progression [2]. More recent studies show it also inhibits the NLRP3 inflammasome, a key driver of inflammatory conditions like acute peritonitis [3]. In cancer, IDET inhibits STAT3 phosphorylation, a critical node in tumor growth and therapy resistance, particularly in aggressive cancers like Triple-Negative Breast Cancer (TNBC) [4].

- Modulation of the Cellular Redox Environment: A key mechanism of IDET involves the inhibition of Thioredoxin Reductase 1 (TrxR1), a major antioxidant enzyme [5]. This inhibition leads to a buildup of ROS, causing oxidative stress that activates stress-responsive pathways like JNK, ultimately leading to cell death. This mechanism also underlies its ability to synergize with chemotherapy drugs like cisplatin [5].

- Activation of Protective Autophagy: In some contexts, such as lung cancer cells, IDET can activate a protective autophagy response through the Nrf2-p62-Keap1 feedback loop [6]. This represents a pro-survival mechanism for the cancer cells, suggesting that combining IDET with autophagy inhibitors could be a more effective therapeutic strategy [6].

The following diagram synthesizes findings from multiple studies to show the interconnected network of major signaling pathways through which IDET exerts its anti-cancer and anti-inflammatory effects.

Summary of IDET's multi-target mechanisms against cancer and inflammation.

Quantitative Efficacy Data in Cancer Models

The anti-cancer efficacy of IDET has been quantitatively demonstrated across a range of human cancer cell lines, showing its broad-spectrum potential.

| Cancer Type | Cell Line/Model | Key Findings on IDET Efficacy |

|---|---|---|

| Colon Cancer [5] | HCT116, RKO | Inhibited TrxR1 activity; induced ROS; activated JNK; synergized with cisplatin (CI<1 in vitro); suppressed tumor growth in xenograft models. |

| Triple-Negative Breast Cancer (TNBC) [4] | MDA-MB-231, BT-549 | Inhibited STAT3 phosphorylation; synergized with paclitaxel (CI<1); enhanced paclitaxel's anti-tumor effect in vivo with good tolerance. |

| Lung Cancer [6] | A549 (mCherry-EGFP-LC3) | Induced protective autophagy via Nrf2-p62-Keap1 loop; effect enhanced by autophagy inhibitor 3-MA. |

| Leukemia [1] | Not Specified | Inhibited NF-κB activation and NF-κB-regulated gene expression. |

Experimental Methodology Overview

To help you evaluate or replicate the research, here is a summary of common experimental approaches used to study IDET's mechanisms.

- Cell Viability and Cytotoxicity Assays: The MTT assay and trypan blue exclusion test are standard methods used to measure the reduction in cell viability after IDET treatment [7] [4]. The Combination Index (CI) is calculated using software like CompuSyn to determine if IDET acts synergistically (CI < 1) with other drugs like cisplatin or paclitaxel [4].

- Analysis of Apoptosis and Cell Death: Apoptosis is confirmed through:

- Molecular analysis: Western blotting to detect protein levels (e.g., Bcl-2, Caspase-3) [4] and qRT-PCR to analyze gene expression of pro- and anti-apoptotic markers [7].

- Morphological assessment: Using assays like Hoechst 33342 staining to observe chromatin condensation and nuclear fragmentation [8].

- Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes (e.g., DCFH-DA). The specific role of ROS in IDET's mechanism is confirmed by using a scavenger like N-acetylcysteine (NAC), which reverses its cytotoxic effects [5].

- Enzyme Activity Assays: The activity of specific target enzymes like TrxR1 is quantified using an endpoint insulin reduction assay or DTNB assay [5]. Activities of antioxidant enzymes like SOD and catalase can also be measured to assess oxidative stress [7].

- Pathway Analysis: Western blotting is used to track changes in protein phosphorylation (e.g., p-STAT3, p-JNK) and expression [4] [2]. Immunofluorescence (IF) is employed to visualize the cellular localization of proteins, such as the inhibition of NF-κB p65 translocation from the cytoplasm to the nucleus [2].

- In Vivo Validation: Xenograft mouse models (e.g., HCT116 colon cancer cells implanted in nude mice) are used to confirm that IDET can suppress tumor growth in a living organism [5] [4].

Directions for Future Research

While the pre-clinical data for IDET is compelling, several steps are required to translate these findings into clinical applications:

- Comprehensive ADME and Toxicology Studies: Systematic in vivo pharmacokinetics, distribution, metabolism, excretion, and chronic toxicology studies are necessary to establish safe dosing parameters [9] [1].

- Overcoming Protective Autophagy: Research should explore combination therapies that block IDET-induced protective autophagy to enhance its cytotoxic efficacy against cancer cells [6].

- Formulation Development: Developing effective drug delivery systems, such as nanoparticle encapsulation, could improve the bioavailability and targeted delivery of IDET [9].

- Expansion to Clinical Trials: The promising pre-clinical results, especially the synergistic effects with standard chemotherapy, provide a strong rationale for advancing IDET into clinical trials [4] [1].

References

- 1. Deoxyelephantopin and Isodeoxyelephantopin as Potential ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a sesquiterpene lactone from ... [sciencedirect.com]

- 3. This compound ameliorates LPS-induced acute ... [sciencedirect.com]

- 4. This compound Promotes Cell Death in Triple ... [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells [frontiersin.org]

- 6. This compound induces protective autophagy in lung cancer cells via Nrf2-p62-keap1 feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deoxyelephantopin induces cell death in oral cancer ... [pmc.ncbi.nlm.nih.gov]

- 8. The functional roles of deoxyelephantopin potential target ... [frontiersin.org]

- 9. Deoxyelephantopin and Its Isomer this compound: Anti ... [pmc.ncbi.nlm.nih.gov]

Isodeoxyelephantopin (IDET) Application Notes & Experimental Protocols

References

- 1. Isodeoxyelephantopin Promotes Cell Death in Triple ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Elephantopus scaber (Didancao ... [cmjournal.biomedcentral.com]

- 3. Combining network pharmacology and experimental ... [bmccancer.biomedcentral.com]

- 4. This compound Inactivates Thioredoxin Reductase ... [frontiersin.org]

- 5. This compound, a Sesquiterpene Lactone Induces ... [nature.com]

- 6. Deoxyelephantopin Induces Apoptosis and Enhances ... [pmc.ncbi.nlm.nih.gov]

Introduction to Isodeoxyelephantopin (IDET) and Its Therapeutic Rationale

References

- 1. Deoxyelephantopin and this compound as ... [mdpi.com]

- 2. Deoxyelephantopin and Its Isomer this compound: Anti ... [pmc.ncbi.nlm.nih.gov]

- 3. Promotes Cell Death in Triple-Negative Breast... This compound [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound Inactivates Thioredoxin Reductase... [frontiersin.org]

- 5. This compound, a sesquiterpene lactone from ... [sciencedirect.com]

- 6. This compound induces protective autophagy in ... [nature.com]

- 7. This compound Promotes Cell Death in Triple ... - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes: Apoptosis Induction by Isodeoxyelephantopin (IDET) - Mechanisms and Methodologies

Introduction to Isodeoxyelephantopin

This compound (IDET) is a potent sesquiterpene lactone compound primarily isolated from the medicinal plant Elephantopus scaber L. (commonly known as "Didancao" in Traditional Chinese Medicine) [1] [2]. This natural product has garnered significant research interest due to its selective cytotoxicity against various cancer cell lines while demonstrating relatively low toxicity toward normal cells [2]. IDET exists as an isomer of deoxyelephantopin (DET), with both compounds representing major bioactive components responsible for the documented anticancer properties of Elephantopus scaber extracts [3]. Research indicates that IDET exerts its anticancer effects through multiple molecular mechanisms, primarily involving the induction of apoptotic pathways via oxidative stress, cell cycle disruption, and modulation of key signaling pathways frequently dysregulated in cancer cells [4].

The compound's significance in cancer research stems from its ability to simultaneously target multiple oncogenic pathways, addressing the challenge of cancer heterogeneity and resistance mechanisms [3]. Studies have demonstrated IDET's efficacy against various cancer types, including breast cancer, lung carcinoma, leukemia, and nasopharyngeal carcinoma, making it a promising candidate for further development as an anticancer therapeutic [1] [2]. The following application notes provide comprehensive methodological guidance for investigating IDET-induced apoptosis, summarizing key mechanisms, quantitative data, and experimental protocols for researchers in pharmaceutical and cancer biology fields.

Apoptosis Induction Mechanisms

Molecular Pathways of Apoptosis

IDET induces apoptosis through multiple interconnected molecular pathways that converge on programmed cell death. The compound demonstrates a multi-target mechanism that effectively circumvents single-pathway resistance commonly encountered with targeted therapies [3]. The key apoptotic mechanisms include:

Mitochondrial apoptosis pathway: IDET induces mitochondrial membrane depolarization, leading to the activation of caspase-9 and caspase-3, followed by cleavage of PARP, a hallmark of apoptotic execution [4]. This process is facilitated by modulation of Bcl-2 family proteins, with documented upregulation of pro-apoptotic Bax and concurrent downregulation of anti-apoptotic Bcl-2 and Bcl-xL proteins, shifting the cellular balance toward apoptosis [4].

Death receptor pathway: Evidence indicates IDET's ability to activate caspase-8, suggesting engagement of extrinsic apoptotic pathways, though this mechanism requires further investigation to elucidate specific death receptor involvement [4].

Cell cycle arrest: IDET consistently induces G2/M phase arrest across multiple cancer cell lines, including breast cancer T47D cells and lung carcinoma A549 cells [2]. This arrest prevents cell cycle progression and creates a cellular environment conducive to apoptosis initiation. The G2/M arrest is mediated through modulation of cyclin B1 and CDK1 expression, critical regulators of the G2/M transition [4].

Oxidative Stress and NF-κB Modulation

Reactive oxygen species (ROS) generation represents a central mechanism in IDET-mediated apoptosis. Treatment with IDET significantly increases intracellular ROS levels, creating oxidative stress that damages cellular macromolecules and triggers apoptotic signaling [4]. The critical role of ROS is demonstrated by experiments showing that the antioxidant N-acetyl cysteine (NAC) effectively attenuates IDET-induced apoptosis [4]. The elevated ROS levels directly contribute to mitochondrial dysfunction, leading to the release of cytochrome c and activation of the caspase cascade [5].

IDET potently suppresses the NF-κB signaling pathway, a key regulator of cell survival and inflammation [6]. Mechanistically, IDET inhibits the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit and its subsequent DNA binding activity [6] [7]. This suppression leads to downregulation of NF-κB target genes including anti-apoptotic proteins, cell cycle regulators, and metastatic factors [4]. Additionally, IDET inhibits the AP-1 signaling pathway by reducing phosphorylation of JNK1/2 and ERK1/2, further contributing to its pro-apoptotic effects [6].

Regulation of Long Non-coding RNAs

Emerging research indicates that IDET modulates the expression of long non-coding RNAs (lncRNAs), which play crucial roles in cancer development and progression [4]. Treatment with IDET suppresses oncogenic lncRNAs (including ANRIL, HOTAIR, and MALAT1) while upregulating tumor suppressor lncRNAs (such as GAS5 and NKILA) [4]. This regulation of the non-coding RNA landscape represents a novel dimension of IDET's multifaceted mechanism of action, potentially contributing to its selective toxicity toward cancer cells through epigenetic modifications.

Quantitative Activity Data

Efficacy Across Cancer Cell Lines

Table 1: Anti-proliferative Activity of IDET Across Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Treatment Duration | Reference |

|---|---|---|---|---|

| T47D | Breast carcinoma | 1.3 μg/mL | 48 hours | [2] |

| A549 | Lung adenocarcinoma | 10.46 μg/mL | 48 hours | [2] |

| SMMC7721 | Liver cancer | 18.28 μM | 48 hours | [2] |

| HeLa | Cervical cancer | 14.59 μM | 48 hours | [2] |

| Caco2 | Colon cancer | 18.28 μM | 48 hours | [2] |

| KBM-5 | Chronic myeloid leukemia | Not specified | Not specified | [2] |

| MDA-MB-231 | Triple-negative breast cancer | <25 μM* | 24-72 hours | [4] |

| MCF-7 | Breast cancer | <25 μM* | 24-72 hours | [4] |

*Concentration range showing significant growth inhibition in dose-dependent manner.

IDET demonstrates concentration-dependent and time-dependent cytotoxicity across various cancer cell lines [2]. The compound exhibits particularly potent activity against breast cancer cells, with T47D cells showing the highest sensitivity (IC₅₀ = 1.3 μg/mL after 48 hours) [2]. The anti-proliferative effects are consistently observed in both hormone-responsive and triple-negative breast cancer subtypes, suggesting broad applicability against heterogeneous breast malignancies [4].

Selectivity and Safety Profile

Table 2: Selectivity Profile of IDET in Normal vs. Cancer Cells

| Cell Type | Specific Cell Line/Model | IC₅₀ or Maximum Safe Concentration | Treatment Duration | Reference |

|---|---|---|---|---|

| Normal lymphocytes | Human peripheral blood lymphocytes | >35 μg/mL (no significant toxicity) | 72 hours | [2] |

| Normal colon cells | CCD841CoN | >21.69 μg/mL | 72 hours | [1] |

| Lung epithelial cells | HBE | Significant higher tolerance than cancer cells | 24-48 hours | [5] |

A critical advantage of IDET is its favorable selectivity profile, demonstrating significantly reduced cytotoxicity toward normal cells compared to cancer cells [1] [2]. This selective toxicity suggests that IDET preferentially targets pathways essential for cancer cell survival while sparing normal cells, a highly desirable property for potential chemotherapeutic applications [3]. The safety profile is further supported by traditional medicinal use of Elephantopus scaber extracts with minimal reported toxicity [1].

Experimental Protocols

Apoptosis Detection Methodologies

4.1.1 Morphological Assessment of Apoptosis

Acridine Orange/Propidium Iodide (AO/PI) Staining

- Procedure: Seed cells in 96-well plates (2×10⁴ cells/well) and incubate overnight. Treat with IDET (1-25 μM) for 24-48 hours. Stain with AO/PI solution (100 μg/mL each) for 15 minutes in the dark. Wash with PBS and visualize using fluorescence microscopy [4] [2].

- Interpretation: Viable cells appear green with organized nuclear structure; early apoptotic cells show green fluorescence with condensed chromatin; late apoptotic cells display orange/red nuclear condensation; necrotic cells appear orange/red with normal nuclear structure [2].

Hoechst 33342 Staining

- Procedure: After IDET treatment, wash cells twice with PBS and stain with Hoechst 33342 (5 μg/mL) for 1 hour at room temperature. Visualize using fluorescence microscopy with UV excitation [2].

- Interpretation: Normal nuclei show diffuse staining; apoptotic nuclei exhibit brightly stained, condensed chromatin and nuclear fragmentation [2].

4.1.2 Phosphatidylserine Externalization Detection

Annexin V-FITC/PI Double Staining

- Procedure: Harvest IDET-treated cells (1×10⁶ cells), wash with PBS, and resuspend in 1× binding buffer. Add 5 μL FITC-conjugated Annexin V and 5 μL PI. Incubate for 15 minutes in the dark. Add 400 μL binding buffer and analyze immediately by flow cytometry [4] [2].

- Interpretation: Annexin V-FITC⁻/PI⁻ = viable cells; Annexin V-FITC⁺/PI⁻ = early apoptosis; Annexin V-FITC⁺/PI⁺ = late apoptosis; Annexin V-FITC⁻/PI⁺ = necrosis [2].

4.1.3 DNA Fragmentation Analysis

DNA Laddering Assay

- Procedure: Lysate IDET-treated cells in buffer (20 mM EDTA, 100 mM Tris pH 8.0, 0.8% SDS, 500 U/mL RNase A) at 37°C for 30 minutes. Digest with proteinase K (20 mg/mL) at 55°C for 2 hours. Precipitate DNA with chloroform:isopropanol. Separate DNA fragments by 1.5% agarose gel electrophoresis and visualize with ethidium bromide [4].

- Interpretation: Apoptotic cells display a characteristic DNA ladder pattern due to internucleosomal cleavage, distinguishing it from the smeared pattern of necrosis [4].

Mechanistic Studies Protocols

4.2.1 Cell Cycle Analysis

PI Staining for Cell Cycle Distribution

- Procedure: Fix IDET-treated cells (1×10⁶) in 70% ethanol at 4°C overnight. Wash with PBS, treat with RNase A (10 mg/mL), and stain with PI solution (1 mg/mL) containing 0.01% Triton X-100 for 30 minutes on ice. Analyze DNA content by flow cytometry [4] [2].

- Data Analysis: Determine percentage of cells in G0/G1, S, and G2/M phases using appropriate software (e.g., ModFit). IDET typically induces G2/M phase arrest [2].

4.2.2 Caspase Activation Assessment

Caspase-3 Expression by Flow Cytometry

- Procedure: Collect IDET-treated cells (1×10⁶), wash with PBS, and fix in BD cytofix solution for 20 minutes on ice. Stain with FITC-conjugated anti-caspase-3 antibody (20 μL in 100 μL wash buffer) for 30 minutes at room temperature. Analyze by flow cytometry [2].

- Alternative Approach: Detect caspase activation and PARP cleavage by western blotting using specific antibodies against cleaved caspase-3, caspase-8, caspase-9, and PARP [4].

4.2.3 Mitochondrial Membrane Potential (ΔΨm) Assessment

JC-1 Staining Protocol

- Procedure: Incubate IDET-treated cells with JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) for 30 minutes at 37°C. Analyze by flow cytometry or fluorescence microscopy [4].

- Interpretation: Healthy mitochondria with intact membrane potential exhibit red fluorescence (J-aggregates); depolarized mitochondria show green fluorescence (J-monomers). IDET treatment increases green/red fluorescence ratio, indicating loss of ΔΨm [4].

4.2.4 ROS Detection Protocol

H₂DCFDA Staining

- Procedure: Incubate IDET-treated cells with 10 μM H₂DCFDA for 30 minutes at 37°C. Wash with PBS and analyze fluorescence intensity by flow cytometry or fluorescence microscopy with excitation at 485 nm and emission at 530 nm [4].

- Inhibition Studies: To confirm ROS involvement, pre-treat cells with antioxidant N-acetyl cysteine (NAC, 5-10 mM) for 2 hours before IDET treatment [4].

4.2.5 NF-κB Activation Studies

Nuclear Translocation Assay

- Procedure: Separate cytoplasmic and nuclear fractions using appropriate extraction kits. Perform western blotting for NF-κB p65 subunit in both fractions. Alternatively, use immunofluorescence to visualize p65 localization [4] [6].

- Electrophoretic Mobility Shift Assay (EMSA): Assess NF-κB DNA binding activity using ³²P-labeled oligonucleotides containing NF-κB consensus sequence [6].

Technical Considerations

Experimental Design Optimization

Dose-Range Finding: Preliminary experiments should establish appropriate concentration ranges for specific cell lines. Recommended starting range: 0.1-50 μM IDET, with 24-72 hour treatment durations [2]. Include positive controls (e.g., paclitaxel for microtubule disruption, staurosporine for apoptosis induction) and vehicle controls (DMSO concentration typically ≤0.1%) [2].

Time-Course Analyses: Apoptotic markers typically appear sequentially:

- Early events (2-8 hours): ROS generation, mitochondrial membrane depolarization

- Intermediate events (8-16 hours): Phosphatidylserine externalization, caspase activation

- Late events (16-48 hours): DNA fragmentation, loss of membrane integrity [4]

Autophagy-Mediated Resistance

A significant consideration in IDET therapy is the induction of protective autophagy through the Nrf2-p62-Keap1 feedback loop, particularly in lung cancer cells [5]. This autophagy can attenuate IDET's apoptotic effects and contribute to treatment resistance.

Combination Strategies:

- Co-treatment with autophagy inhibitors (3-methyladenine [3-MA], chloroquine, or bafilomycin A1) significantly enhances IDET-induced apoptosis [5].

- Genetic inhibition of autophagy-related genes (ATG5, ATG7) or Nrf2/p62 signaling sensitizes cells to IDET treatment [5].

Figure 1: Protective Autophagy Pathway Induced by IDET - The Nrf2-p62-Keap1 feedback loop represents a resistance mechanism that can be targeted to enhance therapeutic efficacy.

Conclusion

This compound represents a promising multi-target agent with demonstrated efficacy against various cancer types through induction of apoptotic cell death. The comprehensive methodologies outlined herein provide researchers with robust protocols for investigating IDET's mechanisms of action. The compound's ability to simultaneously engage multiple cell death pathways while demonstrating favorable selectivity toward cancer cells positions it as an attractive candidate for further development.

Future research directions should focus on:

- In vivo validation of efficacy and safety profiles

- Synthetic modification to enhance potency and bioavailability

- Combination therapy approaches with conventional chemotherapeutics

- Biomarker identification for patient stratification

- Detailed pharmacokinetic and toxicological profiling

The experimental frameworks provided will facilitate standardized investigation of IDET across research laboratories, accelerating the translation of this promising natural product toward clinical application.

References

- 1. Deoxyelephantopin and Its Isomer this compound: Anti ... [pmc.ncbi.nlm.nih.gov]

- 2. from Elephantopus scaber (Didancao)... This compound [pmc.ncbi.nlm.nih.gov]

- 3. Deoxyelephantopin and this compound as Potential ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Sesquiterpene Lactone Induces ... [nature.com]

- 5. This compound induces protective autophagy in ... [nature.com]

- 6. This compound, a sesquiterpene lactone from ... [sciencedirect.com]

- 7. Nfκβ inhibition mechanism of deoxyelephantopin and... [ijpsr.com]

Isodeoxyelephantopin cell cycle arrest analysis

Pathways in Cell Cycle Arrest

Understanding the primary pathways a novel compound might affect is the first step in designing your experiments. The graphic below outlines the core pathways controlling the G1 to S phase transition, which are frequently targeted in cell cycle arrest studies.

The pathway illustrates two major routes to G1/S arrest [1] [2] [3]:

- The p53-p21 Axis: Cellular stresses like DNA damage activate p53, which transcriptionally upregulates the CDK inhibitor p21. p21 potently inhibits cyclin D-CDK4/6 and cyclin E-CDK2 complexes, preventing RB phosphorylation and halting the cycle [2] [3].

- The p16-CDK4/6-RB Axis: The INK4 family protein p16 directly inhibits CDK4/6. Pharmacologically, CDK4/6 inhibitors (e.g., palbociclib) mimic this effect, leading to hypophosphorylated RB that sequesters E2F, blocking S-phase entry [1] [4].

Experimental Workflow for Analysis

A logical, multi-step workflow is essential for a comprehensive analysis. The following diagram outlines a suggested progression of experiments, from initial profiling to mechanistic investigation.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments outlined in the workflow, which you can adapt to study isodeoxyelephantopin.

Cell Synchronization using CDK4/6 Inhibition [5]

Synchronizing cells at the G1 phase provides a uniform population to study the specific point where a compound causes arrest.

- Principle: Reversible inhibition of CDK4/6 kinase activity arrests cells at the restriction point in G1, a natural control point for cell cycle commitment. This method avoids the DNA damage associated with other synchronization methods like thymidine block [5].

- Procedure:

- Culture Conditions: Maintain relevant cell lines (e.g., hTERT-RPE-1, A549, THP1) in appropriate medium supplemented with 10% FBS.

- Arrest Induction: Treat cells with a CDK4/6 inhibitor (e.g., 1–5 µM palbociclib, ribociclib, or abemaciclib) for 18–24 hours. For this compound studies, you can co-treat with the compound or add it after synchronization.

- Release: Remove the inhibitor-containing medium, wash cells with PBS, and add fresh pre-warmed medium to allow synchronous cell cycle re-entry.

- Harvesting: Collect cells at various time points post-release (e.g., every 2–4 hours for 24 hours) for downstream analysis.

Cell Cycle Phase Analysis by Flow Cytometry

This is a fundamental technique to quantify the distribution of cells in different cell cycle phases.

- Principle: Cells are fixed and stained with a fluorescent DNA dye. The DNA content per cell is measured by flow cytometry, distinguishing G0/G1 (2N), S (2N-4N), and G2/M (4N) populations [4].

- Procedure:

- Harvesting: Trypsinize and collect treated and control cells.

- Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

- Staining: Pellet the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide (PI, 50 µg/mL) or 7-AAD (25 µg/mL)) and RNase A (100 µg/mL) to degrade RNA.

- Acquisition & Analysis: Incubate for 30 minutes in the dark and analyze samples using a flow cytometer. Use software like ModFit or FlowJo to model the cell cycle phases based on DNA content histograms.

Proliferation Marker Incorporation Assay (EdU/BrdU)

This assay specifically identifies cells actively synthesizing DNA, providing direct evidence of S-phase progression.

- Principle: Thymidine analogues like 5-ethynyl-2’-deoxyuridine (EdU) or bromodeoxyuridine (BrdU) are incorporated into newly synthesized DNA during S-phase. They are subsequently detected via a fluorescent click-chemistry reaction (EdU) or an antibody (BrdU), allowing for quantification of replicating cells [4].

- Procedure (EdU Assay):

- Pulsing: Incubate cells with EdU (e.g., 10 µM) for 1–2 hours before harvesting.

- Fixation and Permeabilization: Harvest and fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.5% Triton X-100 for 20 minutes.

- Click Reaction: Incubate cells with a reaction cocktail containing a fluorescent azide dye (e.g., Alexa Fluor 488), copper sulfate, and a buffer additive.

- Counterstaining and Analysis: Stain DNA with Hoechst 33342 or PI. Analyze using flow cytometry or fluorescence microscopy. The percentage of EdU-positive cells indicates the S-phase fraction.

Key Assays for Deeper Mechanistic Insight

Once initial arrest is confirmed, these assays can help characterize the phenotype and mechanism further.

| Assay | Key Readout | Procedure Summary | Relevance to Cell Cycle Arrest |

|---|---|---|---|

| Senescence (SA-β-Gal) [2] [4] | % SA-β-Gal positive cells (blue precipitate). | Fix cells, incubate with X-Gal solution at pH 6.0, 37°C (no CO₂), 12+ hours. Image and score. | Distinguishes a stable, long-term arrest (senescence) from a transient one. |

| Apoptosis (Annexin V/PI) | % early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells. | Stain live cells with Annexin V-fluorophore and Propidium Iodide (PI). Analyze by flow cytometry. | Determines if the cell cycle arrest is followed by cell death. |

| Immunoblotting [1] [2] [4] | Protein level/phosphorylation status. | Lyse cells, separate proteins by SDS-PAGE, transfer to membrane, and probe with specific antibodies. | Elucidates mechanism by probing key proteins (e.g., p53, p21, Cyclin D1, phospho-RB). |

Research Recommendations

Given the absence of specific data on this compound, I suggest the following path forward:

- Start with a Broader Search: The lack of results suggests the compound may be a natural product or a relatively new target. You may need to search for literature on the parent plant extract or related sesquiterpene lactones to find initial clues about its biological activity.

- Establish a Baseline: Begin your experimental work by applying the general protocols above. Initial cell viability (MTT) and cell cycle analysis (flow cytometry) will quickly tell you if this compound has a cytostatic effect and in which phase it acts.

- Hypothesis-Driven Investigation: Based on your initial results, you can focus your mechanistic studies. For example, if you observe strong G1 arrest, you would prioritize analyzing the p53-p21 and RB-E2F pathways.

References

- 1. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor ... [pmc.ncbi.nlm.nih.gov]

- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and ... [pmc.ncbi.nlm.nih.gov]

- 4. CDK4/6 inhibition initiates cell cycle arrest by nuclear ... [nature.com]

- 5. Release from cell cycle arrest with Cdk4/6 inhibitors ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Analysis of Isodeoxyelephantopin-Induced ROS Measurement: Techniques, Protocols, and Molecular Mechanisms

Then, I will now begin writing the main body of the content.

Introduction to Isodeoxyelephantopin and ROS-Mediated Anticancer Activity

This compound (IDET) is a sesquiterpene lactone compound isolated from the medicinal plant Elephantopus scaber L. that has demonstrated significant anticancer potential through multiple mechanisms, with the induction of reactive oxygen species (ROS) playing a central role in its cytotoxic effects. IDET and its isomer deoxyelephantopin (DET) are the major bioactive constituents responsible for the observed anticancer activities of this traditional medicinal herb [1] [2]. Accumulating evidence indicates that IDET exerts potent antitumor effects against various cancer types, including breast, colon, lung, and blood cancers, primarily through ROS-mediated pathways [1] [3] [4].

The ROS-mediated anticancer activity of IDET represents a promising therapeutic approach as cancer cells typically exhibit higher basal ROS levels than normal cells, making them more vulnerable to further ROS insults. IDET has been shown to induce ROS generation in multiple cancer cell lines, leading to oxidative stress that triggers various downstream effects including apoptosis, cell cycle arrest, and inhibition of proliferative signaling pathways [1] [3]. The molecular mechanisms through which IDET induces ROS involve both direct inhibition of antioxidant systems, particularly thioredoxin reductase 1 (TrxR1), and indirect effects on transcription factors such as Nrf2 that regulate cellular antioxidant responses [3] [4]. This comprehensive application note provides detailed methodologies for measuring IDET-induced ROS, quantitative data analysis, standardized protocols, and visualization of the underlying molecular mechanisms to facilitate research in this emerging area of natural product-based cancer therapeutics.

ROS Measurement Techniques and Experimental Setups

Fluorescence-Based ROS Detection Methods

The most widely employed approach for detecting IDET-induced ROS generation involves fluorescence-based methods using the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). This technique leverages the principle that non-fluorescent H2DCFDA is oxidized by intracellular ROS to highly fluorescent dichlorofluorescein (DCF), with fluorescence intensity directly proportional to ROS levels [1] [3]. For optimal results, researchers should incubate cells with H2DCFDA (typically at 10-20 µM concentration) in serum-free medium for 30-60 minutes at 37°C, followed by treatment with IDET at various concentrations and time points. Fluorescence measurement can be performed using flow cytometry for quantitative analysis or fluorescence microscopy for spatial localization of ROS production.

Validation experiments using the ROS scavenger N-acetyl cysteine (NAC) are crucial to confirm the specificity of ROS detection. Multiple studies have demonstrated that pre-treatment with NAC (5 mM for 2 hours) effectively abrogates IDET-induced fluorescence, confirming that the observed signal genuinely represents ROS generation rather than non-specific artifacts [1] [3]. Additional fluorescent probes such as dihydroethidium (DHE) for superoxide anion detection and MitoSOX Red for mitochondrial superoxide can provide more specific information about the subtypes and subcellular localization of ROS induced by IDET treatment. These complementary approaches have revealed that IDET-induced ROS originates primarily from mitochondrial sources and involves multiple ROS species [3].

Biochemical and Molecular Assessment of Antioxidant Systems

Beyond direct ROS measurement, comprehensive assessment of IDET's impact on cellular redox status requires evaluation of antioxidant system components. Thioredoxin reductase 1 (TrxR1) activity assays are particularly important as recent research has identified TrxR1 as a direct target of IDET [3]. The endpoint insulin reduction assay provides a robust method for quantifying TrxR1 activity, where the rate of NADPH oxidation is measured spectrophotometrically at 412 nm. Alternatively, the DTNB [5,5'-dithiobis-(2-nitrobenzoic acid)] assay offers direct measurement of TrxR1 enzyme activity in cell-free systems, confirming that IDET directly inhibits TrxR1 rather than merely affecting its expression [3].

Western blot analysis of key antioxidant and stress response proteins provides complementary data to fluorescence-based ROS detection. Assessment of Nrf2 nuclear translocation, p62/SQSTM1 expression, and Keap1 degradation offers insights into the adaptive cellular responses to IDET-induced oxidative stress [4]. Additionally, evaluation of redox-sensitive signaling molecules such as phosphorylated JNK, p38, and ERK helps establish the functional consequences of ROS generation. These molecular analyses have demonstrated that IDET treatment activates the JNK signaling pathway as a direct result of ROS accumulation, ultimately leading to apoptotic cell death [3].

Table 1: Standard Conditions for ROS Detection in IDET-Treated Cancer Cells

| Parameter | Recommended Conditions | Variations Based on Cell Type |

|---|---|---|

| IDET Concentration | 5-25 µM | Breast cancer cells: 5-20 µM; Colon cancer: 10-40 µM |

| Treatment Duration | 2-24 hours | Early ROS detection: 2-6 hours; Late effects: 12-24 hours |

| H2DCFDA Concentration | 10-20 µM | 10 µM for flow cytometry; 20 µM for microscopy |

| Loading Conditions | 37°C, 30-60 minutes, serum-free medium | Adjust based on cell line sensitivity |

| NAC Control | 5 mM, 2-hour pre-treatment | Consistent across cell types |

Quantitative Data on IDET-Induced ROS Responses

Time- and Dose-Dependent ROS Induction

Comprehensive quantification of IDET-induced ROS generation reveals consistent time- and dose-dependent patterns across multiple cancer cell types. In colon cancer HCT116 and RKO cells, treatment with 20 µM IDET resulted in significant ROS increases detectable as early as 30 minutes, peaking at approximately 2 hours, and remaining elevated for up to 24 hours [3]. The dose-response relationship demonstrated that IDET concentrations as low as 10 µM induced measurable ROS increases, with maximal effects observed at 20-40 µM depending on cell type [3]. Similar patterns were observed in breast cancer cells (MCF-7 and MDA-MB-231), where IDET treatment at 5-25 µM for 24 hours resulted in dose-dependent ROS elevation that correlated with apoptosis induction [1].

The magnitude of ROS induction varies among different cancer types, with certain cells exhibiting greater sensitivity to IDET-mediated oxidative stress. In lung cancer cells (H1299 and A549), IDET treatment at lower concentrations (0.8-3.2 µM) for 24 hours induced moderate ROS increases that triggered protective autophagy rather than immediate apoptosis [4]. This cell-type-dependent variation underscores the importance of context-specific responses to IDET-induced oxidative stress and highlights the need for careful optimization of treatment protocols for different experimental systems.

Correlation Between ROS Generation and Anticancer Effects

Strong correlation exists between the magnitude of IDET-induced ROS generation and subsequent anticancer effects across multiple cancer models. In breast cancer cells, the half-maximal inhibitory concentration (IC50) values for IDET (approximately 10-15 µM) closely aligned with concentrations that induced significant ROS increases [1]. Pharmacological inhibition of ROS using NAC not only reduced ROS levels but also significantly attenuated IDET-induced apoptosis, confirming the functional role of ROS in mediating IDET's anticancer effects [1] [3].

Genetic manipulation of antioxidant systems further supports the causal relationship between IDET-induced ROS and cancer cell death. Knockdown of TrxR1 using siRNA enhanced IDET-induced cytotoxicity in HCT116 cells, while overexpression of antioxidant proteins conferred partial protection [3]. Similarly, genetic inhibition of the Nrf2-p62-Keap1 feedback loop, which regulates cellular antioxidant responses, augmented IDET-induced oxidative stress and enhanced cancer cell death [4]. These genetic approaches provide compelling evidence that the anticancer efficacy of IDET primarily depends on its ability to disrupt cellular redox homeostasis.

Table 2: IDET-Induced ROS Responses Across Different Cancer Cell Types

| Cell Line | Cancer Type | IDET Concentration | Time Point | ROS Increase | Functional Outcome |

|---|---|---|---|---|---|

| HCT116 | Colon | 20 µM | 2 hours | ~3.5-fold | Apoptosis via JNK activation |

| RKO | Colon | 20 µM | 2 hours | ~3.0-fold | Apoptosis via JNK activation |

| MCF-7 | Breast | 25 µM | 24 hours | ~2.8-fold | Caspase-mediated apoptosis |

| MDA-MB-231 | Breast | 25 µM | 24 hours | ~2.5-fold | Caspase-mediated apoptosis |

| H1299 | Lung | 1.6 µM | 24 hours | ~1.8-fold | Protective autophagy |

| A549 | Lung | 3.2 µM | 24 hours | ~2.0-fold | Protective autophagy |

Detailed Experimental Protocols

Standardized Protocol for ROS Measurement Using H2DCFDA

Cell preparation and plating: Begin by harvesting exponentially growing cancer cells and seeding them in appropriate multi-well plates (96-well for plate readers, 6-well or 35-mm dishes for microscopy) at a density of 1-5 × 10⁴ cells/cm². Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO₂) to reach 70-80% confluence at the time of treatment [1] [3].

H2DCFDA loading: Prepare 10 mM H2DCFDA stock solution in DMSO and dilute in serum-free medium to achieve a final working concentration of 10-20 µM. Remove culture medium from cells and wash once with phosphate-buffered saline (PBS). Add the H2DCFDA working solution and incubate for 30-60 minutes at 37°C in the dark. Following incubation, remove the H2DCFDA solution and wash cells twice with PBS to remove excess probe [3].

IDET treatment and fluorescence measurement: Prepare IDET treatment solutions in complete culture medium at desired concentrations (typically 5-40 µM, depending on cell sensitivity). Add treatments to H2DCFDA-loaded cells and incubate for appropriate time periods (2-24 hours). For fluorescence measurement using a microplate reader, use excitation/emission wavelengths of 485/535 nm. For flow cytometry, use standard FITC settings (excitation 488 nm, emission 530/30 nm). Include controls containing vehicle (DMSO, typically <0.1%) and ROS scavenger (5 mM NAC pre-treatment for 2 hours) [1] [3].

TrxR1 Activity Assay Protocol

Sample preparation: Harvest IDET-treated cells (typically after 2-12 hours of treatment) by gentle scraping and lyse using ice-cold buffer containing 50 mM Tris-HCl (pH 7.5), 1% Triton X-100, 150 mM NaCl, 2 mM EDTA, and protease inhibitor cocktail. Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C and determine protein concentration using standard assays (Bradford or BCA) [3].

Endpoint insulin reduction assay: Prepare reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 2 mM EDTA, 0.2 mM NADPH, 100 µg protein lysate, and 4 µM bovine TrxR1. Initiate reaction by adding 3 mg/mL insulin and incubate at 37°C for 30 minutes. Stop reaction by adding 1 mL of stopping solution (1 mg/mL DTNB, 8 M guanidine hydrochloride). Measure absorbance at 412 nm against appropriate blanks. Activity is calculated based on NADPH oxidation rates, with specific activity expressed as nmol NADPH oxidized/min/mg protein [3].

DTNB assay for direct TrxR1 inhibition: To assess direct inhibition of purified TrxR1 by IDET, incubate 50 nM recombinant TrxR1 with IDET (0-40 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA) for 30 minutes at room temperature. Add NADPH (200 µM) and DTNB (4 mg/mL), and monitor the increase in absorbance at 412 nm for 3-5 minutes. Calculate enzyme activity based on the reduction rate of DTNB [3].

Molecular Mechanisms of IDET-Induced ROS Signaling

The molecular pathways through which IDET induces ROS-mediated anticancer effects involve multiple interconnected signaling networks that regulate cell survival and death decisions. The primary mechanism identified across multiple cancer types involves direct inhibition of thioredoxin reductase 1 (TrxR1), a critical component of the cellular antioxidant defense system [3]. Structural analyses and molecular docking simulations indicate that IDET binds to the C-terminal active site of TrxR1, particularly interacting with key residues Cys497 and Sec498, thereby blocking its enzymatic activity and disrupting cellular redox homeostasis [3].